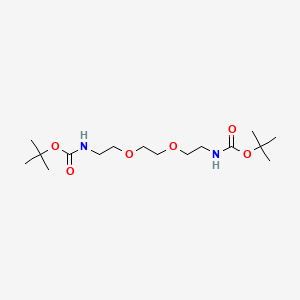
Boc-NH-PEG2-NH-Boc
Übersicht
Beschreibung
Boc-NH-PEG2-NH-Boc is a linear heterobifunctional PEG reagent . It contains two Boc protecting groups and a hydrophilic PEG spacer . The Boc protecting groups are acid labile . This compound can be used to modify proteins, peptides, and other materials by amino or other acid-reactive chemical groups .
Synthesis Analysis
This compound is a crosslinker with a PEG spacer group . Free amines, usually in the form of TFA or HCl salts, can be used to react with carboxyl groups or NHS esters . The protected amines can be regenerated by weak acidic conditions .Molecular Structure Analysis
The molecular structure of this compound includes two Boc protecting groups and a hydrophilic PEG spacer . The Boc protecting groups are acid labile .Chemical Reactions Analysis
This compound can be used to modify proteins, peptides, and other materials by amino or other acid-reactive chemical groups . The free amine, typically in the form of TFA or HCl salt, can react with carboxyl or NHS ester .Physical And Chemical Properties Analysis
This compound has a molecular weight of 348.4 . It is soluble in water and aqueous media . The compound is stored at -20°C .Wissenschaftliche Forschungsanwendungen
Anwendungen in der medizinischen Forschung
Boc-NH-PEG2-NH-Boc wird in der medizinischen Forschung aufgrund seiner zwei Boc-Schutzgruppen und eines hydrophilen PEG-Abstandsstücks verwendet. Die Boc-Schutzgruppen sind säurelabil, wodurch sie sich für die Synthese von Polypeptiden und anderen Biomolekülen eignen, bei denen ein vorübergehender Schutz von Aminogruppen erforderlich ist .
Arzneimittel-Abgabesysteme
Der hydrophile PEG-Linker dieser Verbindung erhöht die Wasserlöslichkeit, was für Arzneimittelabgabesysteme von Vorteil ist. Es kann verwendet werden, um therapeutische Wirkstoffe zu modifizieren, um deren Löslichkeit und Stabilität in wässrigen Medien zu verbessern .
Nanotechnologie
In der Nanotechnologie kann this compound zur Herstellung von Nanomaterialien oder -vorrichtungen verwendet werden. Seine Fähigkeit, die Löslichkeit und Biokompatibilität zu verbessern, macht es für die Konstruktion von Nanopartikeln für verschiedene Anwendungen geeignet .
Forschung zu neuen Materialien
Die Verbindung ist in der Forschung zu neuen Materialien beteiligt, wo sie zur Entwicklung innovativer Materialien mit verbesserten Eigenschaften beiträgt, wie z. B. erhöhte Löslichkeit oder Biokompatibilität .
Zellkultur
this compound wird in Zellkulturapplikationen verwendet. Der PEG-Abstandshalter kann bei der Oberflächenmodifikation helfen, um die Proteinadsorption und Zellanhaftung zu reduzieren, was für viele in-vitro-Experimente entscheidend ist .
Unterstützung bei der Synthese von Liganden und Polypeptiden
Die Verbindung unterstützt die Synthese von Liganden und Polypeptiden, indem sie eine stabile Verbindung zwischen Molekülen bietet und gleichzeitig Aminogruppen während des Syntheseprozesses schützt .
Pfropfpolymer-Verbindungen
Es wird auch bei der Synthese von Pfropfpolymer-Verbindungen verwendet, wo es als Abstandshalter wirkt, der verschiedene Polymerketten verbindet, oder als Schutzgruppe bei Polymerisationsprozessen .
Funktionelle Beschichtungen
Schließlich wird this compound bei der Entwicklung von Polyethylenglykol-modifizierten funktionellen Beschichtungen eingesetzt, die eine verbesserte Wasserlöslichkeit oder eine reduzierte Wechselwirkung mit biologischen Molekülen erfordern .
Wirkmechanismus
Target of Action
Boc-NH-PEG2-NH-Boc is a PEG-based PROTAC linker . The primary targets of this compound are proteins that are intended to be degraded . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The this compound linker connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein, forming a ternary complex . This leads to ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By using this system, this compound can selectively degrade target proteins .
Pharmacokinetics
It’s known that the hydrophilic peg linker in the compound increases its water solubility , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can lead to the modulation of cellular processes that are regulated by these proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the deprotection of the Boc groups . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of other biomolecules .
Safety and Hazards
Zukünftige Richtungen
High-quality Boc-NH-PEG2-NH-Boc derivatives can be widely used in drug delivery, ADC linkers, tissue engineering, and medical devices . The compound’s ability to increase solubility and stability and reduce the immunogenicity of peptides and proteins makes it a promising tool for future research and applications .
Biochemische Analyse
Biochemical Properties
Boc-NH-PEG2-NH-Boc is a linear heterobifunctional PEG reagent containing an amine group and a Boc protected amine. It is a crosslinker with a PEG spacer group. Free amines, usually in the form of TFA or HCl salts, can be used to react with carboxylic groups or NHS esters. This makes this compound a useful tool for modifying proteins, peptides, and other materials by amino or other acid-reactive chemical groups.
Cellular Effects
It is known that polyethylene glycolation, a process that this compound can be used for, increases solubility and stability and reduces the immunogenicity of peptides and proteins. It also inhibits nonspecific binding of charged molecules to the modified surface.
Molecular Mechanism
The molecular mechanism of this compound largely depends on its use in the modification of proteins, peptides, and other materials. The free amines in this compound can react with carboxylic groups or NHS esters, leading to the formation of stable amide bonds. This allows for the modification of target molecules, altering their properties and potentially their function.
Temporal Effects in Laboratory Settings
It is known that the Boc protecting groups in this compound are acid labile and can be deprotected under mild acidic conditions .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O6/c1-15(2,3)23-13(19)17-7-9-21-11-12-22-10-8-18-14(20)24-16(4,5)6/h7-12H2,1-6H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOKAWABMPUDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



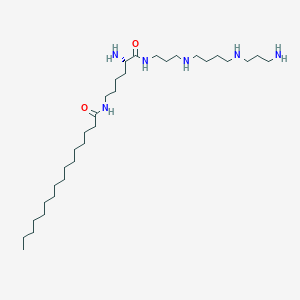
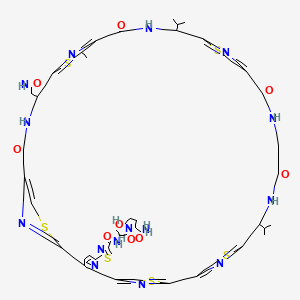
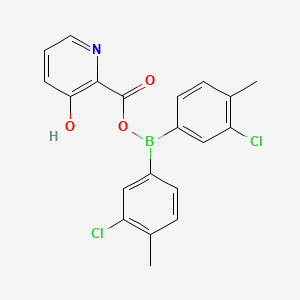
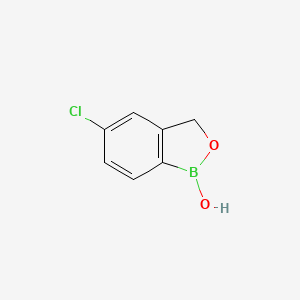
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)
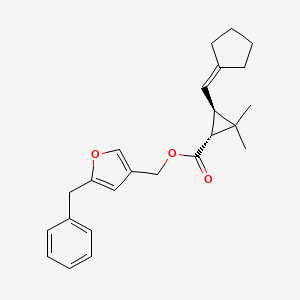
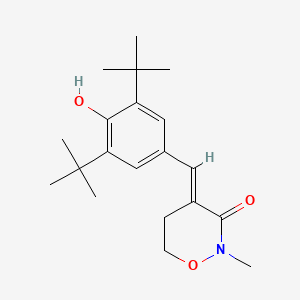
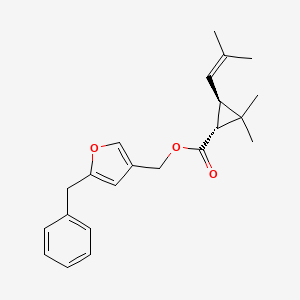
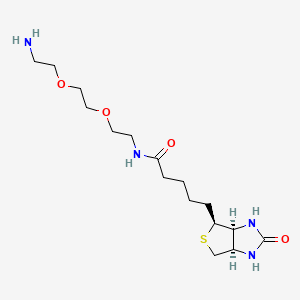
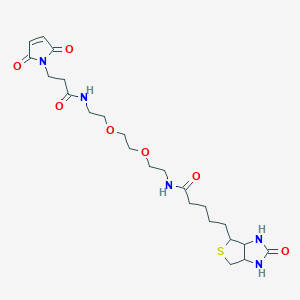
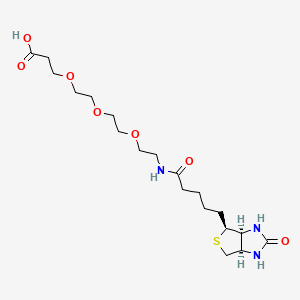
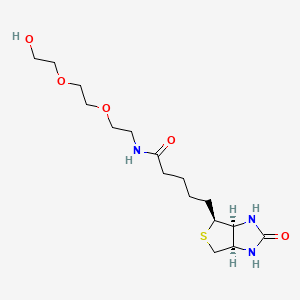
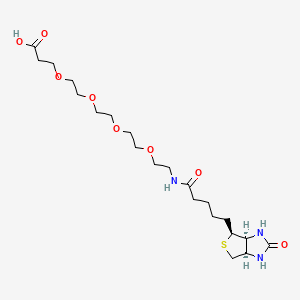
![Perfluorophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1667293.png)